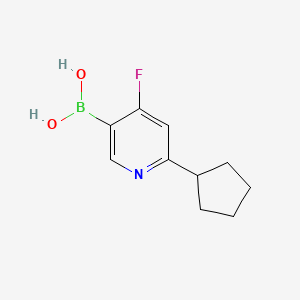
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Applications De Recherche Scientifique
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the halide, resulting in the oxidative addition of the halide to the palladium.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the cyclopentyl group.
4-Fluoropyridin-3-yl Boronic Acid: Another similar compound used in various chemical reactions.
Uniqueness: (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclopentyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature may provide advantages in specific synthetic applications and enhance its utility in research and industrial processes.
Propriétés
Formule moléculaire |
C10H13BFNO2 |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
(6-cyclopentyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-10(7-3-1-2-4-7)13-6-8(9)11(14)15/h5-7,14-15H,1-4H2 |
Clé InChI |
LDTKPGQJEHELCW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1F)C2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


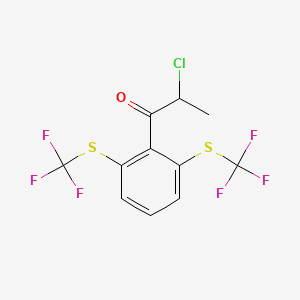
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
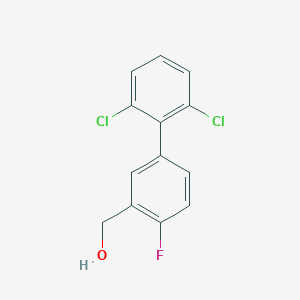
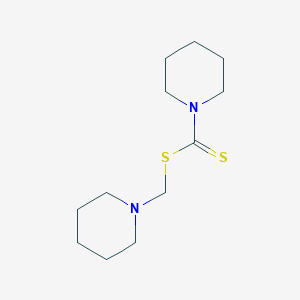

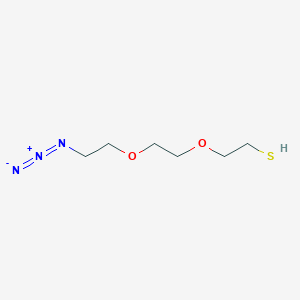
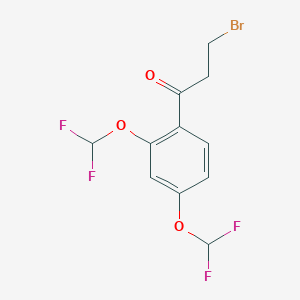
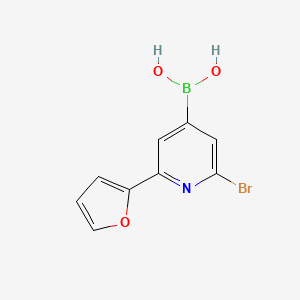

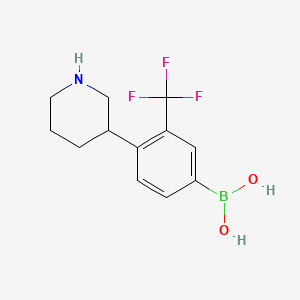
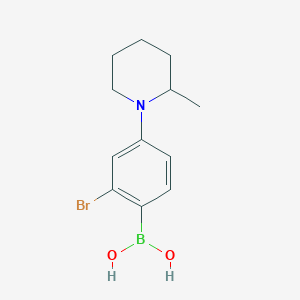


![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
